

The Pharmacological Profile of Ivabradine Impurities: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Ivabradine impurity 2*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine is a heart rate-lowering agent used in the management of stable angina pectoris and chronic heart failure.[1][2] Its therapeutic effect is primarily mediated through the selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, specifically the HCN4 isoform, which is the principal driver of the cardiac pacemaker "funny" current (If).[3][4] This inhibition reduces the slope of diastolic depolarization in the sinoatrial node, leading to a dose-dependent decrease in heart rate without significantly affecting myocardial contractility, atrioventricular conduction, or ventricular repolarization.[2][5]

Like any synthetic pharmaceutical compound, ivabradine is susceptible to the presence of impurities. These can arise during the manufacturing process (synthetic impurities) or through degradation of the active pharmaceutical ingredient (API) under various stress conditions such as exposure to acid, base, oxidation, heat, or light.[6][7] The pharmacological and toxicological profiles of these impurities are of critical importance for drug safety and efficacy. This technical guide provides a comprehensive overview of the known and predicted pharmacological activities of ivabradine impurities, details the experimental protocols for their characterization, and presents available quantitative data for comparative analysis.

Pharmacological Profile of Ivabradine and its Impurities

The primary pharmacological target of ivabradine is the HCN4 channel. However, its pharmacological profile, and that of its impurities, extends to other ion channels and metabolic enzymes.

On-Target Activity: HCN Channel Inhibition

Ivabradine is a potent blocker of HCN channels, with a preference for the open state of the HCN4 isoform.^[1] The major metabolite, N-desmethyl ivabradine (also known as S18982 or identified as the photodegradation product UV4), is also pharmacologically active and contributes to the overall therapeutic effect, although it is considered a weaker inhibitor than the parent compound.^{[5][7][8]} In silico studies have predicted that several other degradation products, including Ox1, N1, Ox4, Ox5, and UV1, may also possess inhibitory activity at HCN4 channels.^{[6][7]}

Off-Target Activities

hERG Potassium Channel Inhibition: An important off-target effect of ivabradine is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.^{[9][10][11]} Inhibition of this channel can lead to QT interval prolongation and an increased risk of torsades de pointes.^[11] The potency of ivabradine for the hERG channel is comparable to its potency for HCN channels, highlighting the importance of monitoring for this off-target effect.^{[10][12]} The pharmacological activity of specific impurities on the hERG channel has not been extensively reported in publicly available literature.

Cytochrome P450 (CYP) Inhibition: Ivabradine is primarily metabolized by the CYP3A4 isoenzyme.^{[8][13]} While ivabradine itself is considered a very weak inhibitor of CYP3A4, the potential for its impurities to inhibit this or other CYP enzymes is a critical consideration in assessing drug-drug interaction risks.^[13] In silico predictions have been made for the CYP inhibitory potential of some degradation products.^[7]

Data Presentation

The following tables summarize the available quantitative data for the pharmacological activity of ivabradine and its primary metabolite. It is important to note that there is a significant lack of publicly available, experimentally determined quantitative data for the majority of identified synthetic and degradation impurities.

Table 1: On-Target HCN Channel Inhibition

Compound	Channel	Assay Type	IC50 (μM)	Reference(s)
Ivabradine	hHCN4	Patch Clamp	2.0	[6]
Ivabradine	hHCN1	Patch Clamp	0.94	[6]
Ivabradine	hHCN1	Patch Clamp	2.94 ± 0.61	[14]
N-desmethyl ivabradine (S18982/UV4)	-	-	Reported to be a weaker inhibitor than ivabradine	[7]

Table 2: Off-Target hERG Channel Inhibition

Compound	Channel	Assay Type	IC50 (μM)	Reference(s)
Ivabradine	hERG 1a	Patch Clamp	2.07	[10]
Ivabradine	hERG 1a/1b	Patch Clamp	3.31	[10]

Table 3: In Silico Predictions for Degradation Impurities

Impurity	Predicted Target	Predicted Activity	Reference(s)
Ox1	HCN Channels	Pharmacologically active	[6] [7]
N1	HCN Channels	Pharmacologically active	[6] [7]
Ox4	HCN Channels	High probability of HCN4 inhibition	[7]
Ox5	HCN Channels	High probability of HCN4 inhibition	[7]
UV1	HCN Channels	High probability of HCN4 inhibition	[7]
UV4 (N-desmethyl ivabradine)	HCN Channels	Very high probability of HCN4 inhibition	[7]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of the pharmacological profile of ivabradine and its impurities.

HCN Channel Inhibition Assay (Whole-Cell Patch Clamp)

This method is the gold standard for characterizing the effects of compounds on ion channel function.

- Cell Preparation: Human embryonic kidney (HEK293) cells stably or transiently expressing the desired human HCN isoform (e.g., hHCN1 or hHCN4) are cultured under standard conditions.
- Electrophysiological Recording:
 - Whole-cell patch-clamp recordings are performed at a controlled temperature (e.g., 37°C).
 - Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an intracellular solution (e.g., containing in mM: 130 K-aspartate, 10 NaCl, 1 EGTA, 0.5 MgCl₂, 5 HEPES,

and 2 Mg-ATP, pH adjusted to 7.2 with KOH).

- The extracellular solution contains (in mM): 130 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 5 glucose, pH adjusted to 7.4 with NaOH.
- Voltage Protocol:
 - Cells are held at a holding potential of -40 mV.
 - To elicit HCN currents, hyperpolarizing voltage steps (e.g., from -40 mV to -140 mV in 10 mV increments for 2-5 seconds) are applied.
 - A subsequent depolarizing step (e.g., to +20 mV) can be used to measure tail currents.
- Data Analysis:
 - The peak inward current at each hyperpolarizing step is measured.
 - Concentration-response curves are generated by applying increasing concentrations of the test compound.
 - The IC₅₀ value is calculated by fitting the data to a Hill equation.

hERG Potassium Channel Inhibition Assay (Whole-Cell Patch Clamp)

This assay is crucial for assessing the potential for QT prolongation.

- Cell Preparation: HEK293 cells stably expressing the hERG channel are used.
- Electrophysiological Recording:
 - Recordings are performed under similar conditions as the HCN channel assay.
 - The intracellular and extracellular solutions are optimized for recording hERG currents.
- Voltage Protocol:

- A specific voltage protocol is used to elicit hERG currents, which typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the characteristic tail current.
- A common protocol is a holding potential of -80 mV, a depolarizing step to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to record the tail current.
- Data Analysis:
 - The peak tail current amplitude is measured in the absence and presence of the test compound.
 - IC50 values are determined from concentration-response curves.

CYP3A4 Inhibition Assay (Fluorometric)

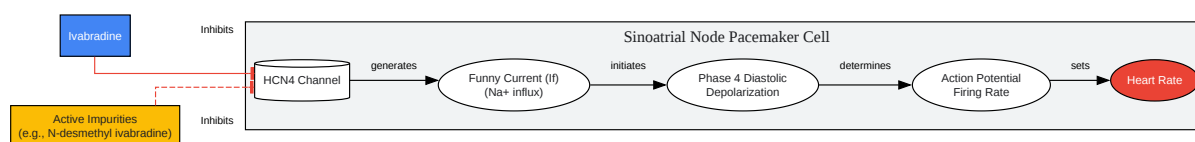
This high-throughput screening method is used to assess the potential for drug-drug interactions.

- Reagents:
 - Recombinant human CYP3A4 enzyme.
 - A fluorogenic substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC).
 - NADPH regenerating system.
 - A known CYP3A4 inhibitor as a positive control (e.g., ketoconazole).
- Assay Procedure:
 - The reaction is typically performed in a 96-well plate format.
 - The test compound and CYP3A4 enzyme are pre-incubated.
 - The reaction is initiated by adding the fluorogenic substrate and the NADPH regenerating system.
 - The plate is incubated at 37°C.

- The fluorescence of the product is measured at appropriate excitation and emission wavelengths.
- Data Analysis:
 - The percentage of inhibition is calculated relative to a vehicle control.
 - IC50 values are determined by fitting the concentration-response data.

Mandatory Visualizations

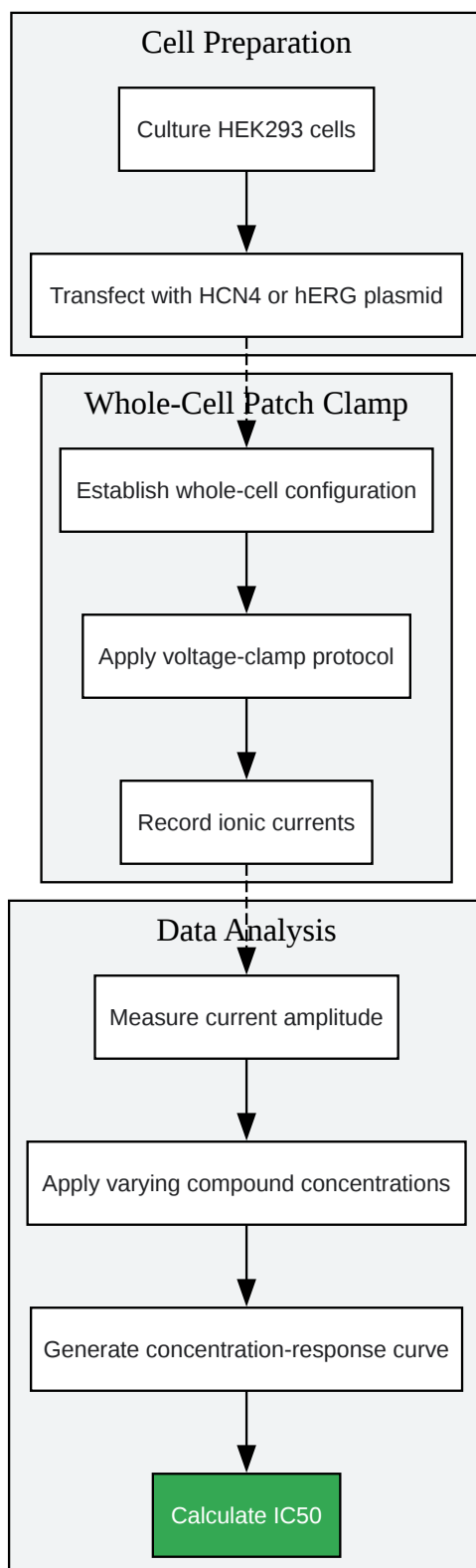
Signaling Pathway of Ivabradine



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Caption: Ivabradine's primary mechanism of action: inhibition of the HCN4 channel.

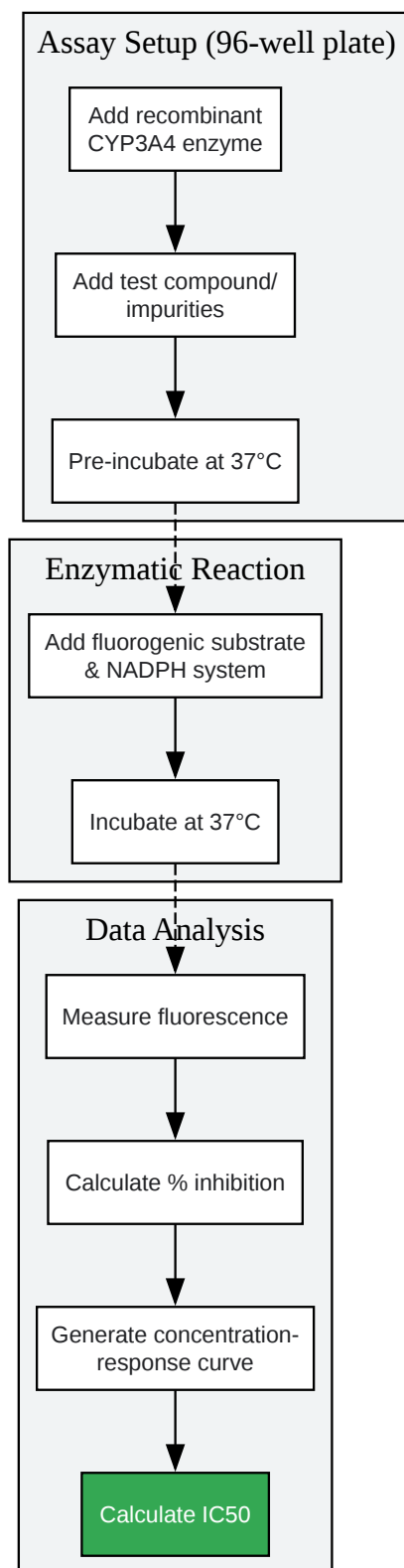
Experimental Workflow for Ion Channel Analysis



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Caption: Workflow for determining ion channel inhibition using patch-clamp electrophysiology.

Experimental Workflow for CYP450 Inhibition Assay



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Caption: High-throughput workflow for assessing CYP3A4 inhibition.

Conclusion

The pharmacological profile of ivabradine is well-characterized, with its primary therapeutic action stemming from the selective inhibition of the HCN4 channel. Its main metabolite, N-desmethyl ivabradine, also contributes to this activity. However, a comprehensive, experimentally-derived pharmacological profile of the numerous other synthetic and degradation-related impurities is largely unavailable in the public domain. In silico predictions suggest that several of these impurities may be pharmacologically active, warranting further investigation to fully understand their potential impact on the safety and efficacy of ivabradine. The off-target activity of ivabradine at the hERG channel underscores the importance of a thorough pharmacological characterization of both the API and its impurities. The experimental protocols detailed in this guide provide a framework for conducting such essential evaluations. For drug development professionals, a proactive approach to identifying and characterizing the pharmacological profile of impurities is crucial for ensuring the quality and safety of the final drug product.

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